molecular formula C15H15N3O7 B13969347 5-(1-(4-Nitrophenyl)ethyl)-5-(1-oxopropoxy)-2,4,6(1H,3H,5H)-pyrimidinetrione CAS No. 37431-54-2

5-(1-(4-Nitrophenyl)ethyl)-5-(1-oxopropoxy)-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No.: B13969347
CAS No.: 37431-54-2
M. Wt: 349.29 g/mol
InChI Key: MYCZXPNRUULRDV-UHFFFAOYSA-N
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Description

[5-[1-(4-nitrophenyl)ethyl]-2,4,6-trioxo-1,3-diazinan-5-yl] propanoate: is a complex organic compound characterized by its unique structural features. It contains a nitrophenyl group, a diazinan ring, and a propanoate ester, making it a subject of interest in various fields of chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [5-[1-(4-nitrophenyl)ethyl]-2,4,6-trioxo-1,3-diazinan-5-yl] propanoate typically involves multi-step organic reactions. One common method starts with the nitration of ethylbenzene to introduce the nitro group. This is followed by a series of reactions to form the diazinan ring and the propanoate ester. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and esterification processes. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Quality control measures are crucial to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitrophenyl group can undergo oxidation reactions, leading to the formation of nitro derivatives.

    Reduction: Reduction of the nitro group can yield amino derivatives, which can further participate in various substitution reactions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diazinan ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products:

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted diazinan derivatives.

Scientific Research Applications

Chemistry: The compound is used as a precursor in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biochemical pathways.

Medicine: Some derivatives of [5-[1-(4-nitrophenyl)ethyl]-2,4,6-trioxo-1,3-diazinan-5-yl] propanoate have shown promise in medicinal chemistry, particularly in the development of anti-inflammatory and antimicrobial agents.

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of [5-[1-(4-nitrophenyl)ethyl]-2,4,6-trioxo-1,3-diazinan-5-yl] propanoate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the diazinan ring can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

  • [5-[1-(4-nitrophenyl)ethyl]-2,4,6-trioxo-1,3-diazinan-5-yl] acetate
  • [5-[1-(4-nitrophenyl)ethyl]-2,4,6-trioxo-1,3-diazinan-5-yl] butanoate

Uniqueness: Compared to its analogs, [5-[1-(4-nitrophenyl)ethyl]-2,4,6-trioxo-1,3-diazinan-5-yl] propanoate exhibits distinct reactivity due to the propanoate ester group. This functional group influences its solubility, stability, and interaction with other molecules, making it a versatile compound in various applications.

Properties

CAS No.

37431-54-2

Molecular Formula

C15H15N3O7

Molecular Weight

349.29 g/mol

IUPAC Name

[5-[1-(4-nitrophenyl)ethyl]-2,4,6-trioxo-1,3-diazinan-5-yl] propanoate

InChI

InChI=1S/C15H15N3O7/c1-3-11(19)25-15(12(20)16-14(22)17-13(15)21)8(2)9-4-6-10(7-5-9)18(23)24/h4-8H,3H2,1-2H3,(H2,16,17,20,21,22)

InChI Key

MYCZXPNRUULRDV-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)OC1(C(=O)NC(=O)NC1=O)C(C)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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